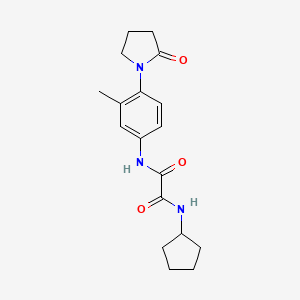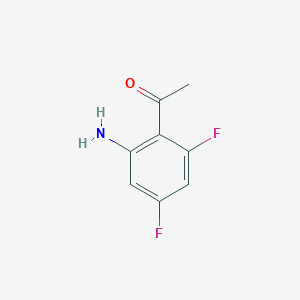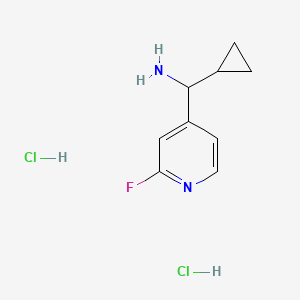
Cyclopropyl(2-fluoropyridin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(2-fluoropyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2 and a molecular weight of 239.12 . It is a solid substance and is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11FN2.2ClH/c10-8-3-1-2-7 (12-8)9 (11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H/t9-;;/m0../s1 . This indicates that the compound contains a cyclopropyl group attached to a methanamine, which is further connected to a 2-fluoropyridin-4-yl group . Physical And Chemical Properties Analysis
Cyclopropyl(2-fluoropyridin-4-yl)methanamine dihydrochloride is a solid substance . It is typically stored at room temperature in an inert atmosphere .Scientific Research Applications
Serotonin 5-HT1A Receptor-Biased Agonists with Antidepressant-like Activity
Novel derivatives, including compounds related to Cyclopropyl(2-fluoropyridin-4-yl)methanamine, were designed as serotonin 5-HT1A receptor-biased agonists. These compounds showed high receptor affinity and selectivity versus other neurotransmitter receptors, demonstrating robust antidepressant-like activity in preclinical models without significant side effects, suggesting potential applications in antidepressant drug development (Sniecikowska et al., 2019).
Antiviral Activity
Aminoadamantane derivatives, including structures analogous to Cyclopropyl(2-fluoropyridin-4-yl)methanamine, were synthesized and evaluated for antiviral activity against a range of viruses. Some compounds demonstrated significant inhibition of influenza A virus cytopathicity, showing potential as anti-influenza A agents (Kolocouris et al., 1994).
Histamine H3-Receptor Antagonist
Cyclopropyl 4-(3-(1H-imidazol-4-yl)propyloxy)phenyl methanone (ciproxifan), a novel reference antagonist for the histamine H3 receptor, involves key reactions based on the structure related to Cyclopropyl(2-fluoropyridin-4-yl)methanamine. This compound showed promising results as a histamine H3-receptor antagonist, indicating its potential in treating disorders related to histamine activity (Stark, 2000).
Synthesis of cis-2-Fluorocyclopropylamine
The stereoselective synthesis of cis-2-Fluorocyclopropylamine, a compound with structural similarities to Cyclopropyl(2-fluoropyridin-4-yl)methanamine, was achieved through cyclopropanation. This synthesis route opens avenues for creating various fluorinated cyclopropylamine derivatives with potential applications in pharmaceuticals and material science (Matsuo et al., 2004).
Cannabinoid CB2 Receptor Agonist
3-cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride (LEI‐101) was characterized as a novel, peripherally restricted cannabinoid CB2 receptor agonist. This compound's structure and activity suggest Cyclopropyl(2-fluoropyridin-4-yl)methanamine dihydrochloride derivatives could have therapeutic applications, particularly in preventing cisplatin-induced nephrotoxicity (Mukhopadhyay et al., 2016).
Safety and Hazards
The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
properties
IUPAC Name |
cyclopropyl-(2-fluoropyridin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-5-7(3-4-12-8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPCNGNSZRRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=NC=C2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

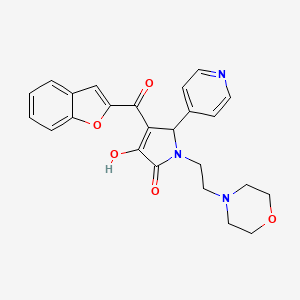

![2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2672501.png)
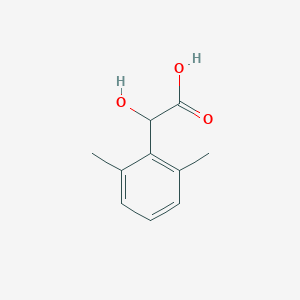
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B2672503.png)
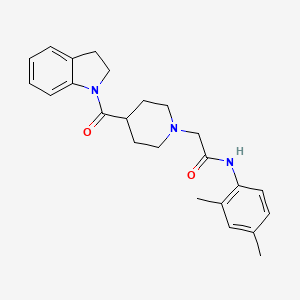
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2672505.png)
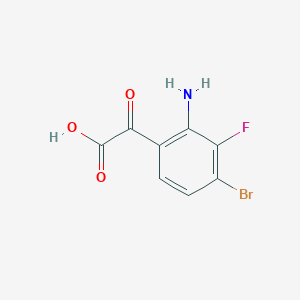

![N-(4-isopropylbenzyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2672509.png)
